![molecular formula C8H4BrF3N2 B1497829 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1150618-36-2](/img/structure/B1497829.png)

5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Übersicht

Beschreibung

5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the empirical formula C6H3BrF3N . It is a solid substance with a molecular weight of 225.99 . This compound is prepared from iodobromopyridine by iodide displacement with in situ generated (trifluoromethyl)copper .

Synthesis Analysis

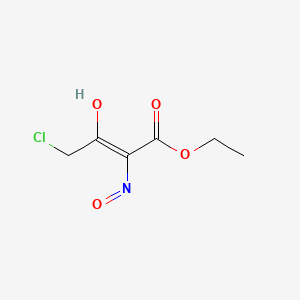

The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, including 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, has been a topic of interest in the agrochemical and pharmaceutical industries . The synthesis process often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis

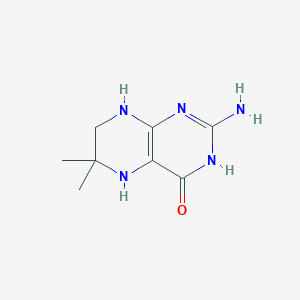

The molecular structure of 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a pyridine ring .Physical And Chemical Properties Analysis

5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a solid substance with a melting point of 44-46 °C . Its molecular weight is 225.99 .Wissenschaftliche Forschungsanwendungen

Spectroscopic and Optical Studies

Spectroscopic Characterization and DFT Studies 5-Bromo-2-(trifluoromethyl)pyridine has been characterized spectroscopically using FT-IR and NMR spectroscopies. Density Functional Theory (DFT) has been applied to determine the optimized geometric structure, vibrational frequencies, and chemical shift values. This study also explored the non-linear optical (NLO) properties and examined the HOMO-LUMO energies using time-dependent DFT methods. The interaction energies and the antimicrobial activities of the molecule were investigated as well (Vural & Kara, 2017).

Synthesis and Chemical Transformations

Azirine Strategy for Synthesis An azirine-based synthesis method has been developed for preparing trifluoromethyl-substituted aminopyrroles. The process utilizes 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide and involves ring expansion strategies, leading to various transformation possibilities into compounds like alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates (Khlebnikov et al., 2018).

Magnetic and Structural Properties

Lanthanide-Nitronyl Nitroxide Complexes A series of lanthanide-nitronyl nitroxide complexes have been synthesized, displaying single-molecule magnet behavior. These complexes, incorporating the compound of interest, form a four-spin system and exhibit significant magnetic properties, which have been characterized by X-ray crystal diffraction and magnetic measurements (Xu et al., 2009).

Polymer Science and Catalysis

Hyperbranched Polyelectrolytes 3,5-Bis(bromomethyl)pyridine hydrobromide has been used in the synthesis of new hyperbranched polyelectrolytes. The kinetics and mechanism of polymerization, along with the structure and properties of the resulting polyelectrolytes, have been investigated, showcasing the versatility and applications of the compound in polymer science (Monmoton et al., 2008).

Safety and Hazards

This compound is considered hazardous. It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It is classified as Acute Tox. 2 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-4-1-5-6(8(10,11)12)3-14-7(5)13-2-4/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCPMKCLEJTRCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1C(=CN2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653983 | |

| Record name | 5-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

1150618-36-2 | |

| Record name | 5-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

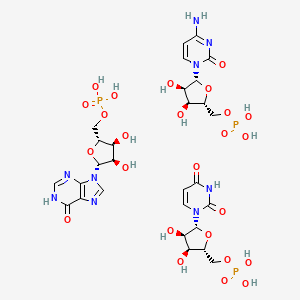

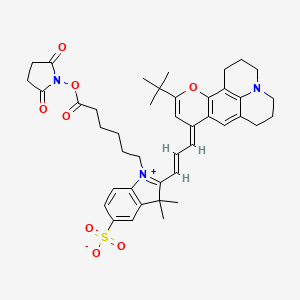

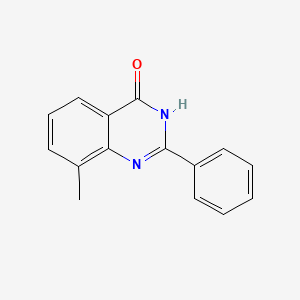

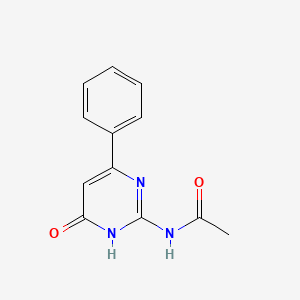

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-Pyrazol-3-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B1497748.png)

![Pyrimido[5,4-d]pyrimidin-4-ol](/img/structure/B1497767.png)

![2-(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxyphenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1497778.png)